1-(2-(4-(Dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-3-(2-methoxyphenyl)urea

CCR3 antagonist Eosinophilic inflammation Structure‑activity relationship

1-(2-(4-(Dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-3-(2-methoxyphenyl)urea (CAS 1171182-95-8) is a synthetic organic compound belonging to the pyrrolidinyl phenylurea class, which has been identified as a core scaffold for potent and selective CC chemokine receptor 3 (CCR3) antagonists. With a molecular formula of C22H30N4O2 and a molecular weight of 382.51 g·mol⁻¹, the compound features a 2-methoxyphenyl urea moiety connected via an ethyl linker to a 4-(dimethylamino)phenyl-pyrrolidine substructure.

Molecular Formula C22H30N4O2
Molecular Weight 382.508
CAS No. 1171182-95-8
Cat. No. B2464982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(4-(Dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-3-(2-methoxyphenyl)urea
CAS1171182-95-8
Molecular FormulaC22H30N4O2
Molecular Weight382.508
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C(CNC(=O)NC2=CC=CC=C2OC)N3CCCC3
InChIInChI=1S/C22H30N4O2/c1-25(2)18-12-10-17(11-13-18)20(26-14-6-7-15-26)16-23-22(27)24-19-8-4-5-9-21(19)28-3/h4-5,8-13,20H,6-7,14-16H2,1-3H3,(H2,23,24,27)
InChIKeyFULHDPGLMZEWEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-(4-(Dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-3-(2-methoxyphenyl)urea (CAS 1171182-95-8): High-Purity Pyrrolidinyl Phenylurea for CCR3-Targeted Research


1-(2-(4-(Dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-3-(2-methoxyphenyl)urea (CAS 1171182-95-8) is a synthetic organic compound belonging to the pyrrolidinyl phenylurea class, which has been identified as a core scaffold for potent and selective CC chemokine receptor 3 (CCR3) antagonists [1]. With a molecular formula of C22H30N4O2 and a molecular weight of 382.51 g·mol⁻¹, the compound features a 2-methoxyphenyl urea moiety connected via an ethyl linker to a 4-(dimethylamino)phenyl-pyrrolidine substructure. This substitution pattern is critical for high-affinity interaction with the CCR3 receptor, a therapeutic target in eosinophilic inflammation and allergic diseases [1]. The compound is supplied as a research material with a typical purity of ≥95 %, enabling reproducible in‑vitro and in‑vivo pharmacological profiling.

Why In-Class Pyrrolidinyl Phenylureas Cannot Replace 1-(2-(4-(Dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-3-(2-methoxyphenyl)urea in CCR3 Antagonist Research


Generic substitution within the pyrrolidinyl phenylurea class is not feasible because subtle structural modifications to the aryl urea terminus profoundly alter CCR3 affinity, selectivity, and oral bioavailability. The lead optimisation campaign described by Nitta et al. [1] demonstrated that replacing a 2-methoxyphenyl group with a 2-(2-hydroxyethoxy)phenyl moiety improved potency from IC₅₀ = 4.9 nM to 1.7 nM, while simultaneously enhancing oral absorption. Conversely, introducing a 2-ethoxyphenyl substituent (CAS 1170638‑38‑6) alters lipophilicity (cLogP ≈ 3.9 vs. ≈ 3.4 for the methoxy analogue) and can shift the metabolic soft spot, potentially compromising the balance between on‑target activity and ADME properties. Therefore, using a seemingly similar pyrrolidinyl phenylurea derivative without the exact 2-methoxyphenyl‑dimethylamino‑phenyl‑pyrrolidine architecture risks divergent pharmacological outcomes and irreproducible results.

Quantitative Differentiation Evidence for 1-(2-(4-(Dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-3-(2-methoxyphenyl)urea vs. Its Closest Analogs


CCR3 Antagonism: Potency Contextualised in the Pyrrolidinyl Phenylurea Series

While the specific IC₅₀ of the target compound has not been disclosed in the public domain, its 2-methoxyphenyl urea motif is consistent with sub‑nanomolar to low nanomolar CCR3 affinity. In the seminal SAR study by Nitta et al. [1], the unoptimised lead compound bearing a related phenylurea architecture exhibited IC₅₀ = 4.9 nM in a CCR3 binding assay, and further optimisation retained the 2‑methoxyphenyl group as a key pharmacophore. This class‑level inference positions the target compound favourably against analogues that lack the 2‑methoxyphenyl substituent, such as tert‑butyl urea derivatives (CAS 1171419‑62‑7), for which no CCR3 activity has been reported.

CCR3 antagonist Eosinophilic inflammation Structure‑activity relationship

Lipophilicity Adjustment Through 2‑Methoxyphenyl vs. 2‑Ethoxyphenyl Substitution

The 2‑methoxyphenyl analogue (CAS 1171182‑95‑8) possesses a calculated logP (cLogP) of approximately 3.4, whereas the 2‑ethoxyphenyl variant (CAS 1170638‑38‑6) exhibits a higher cLogP of ≈3.9 . This 0.5 log unit increase raises the risk of elevated metabolic clearance, altered tissue distribution, and potential off‑target binding.

Lipophilicity ADME Physicochemical property

Molecular Weight Differential and Its Impact on Ligand Efficiency Metrics

The target compound (MW = 382.51 g·mol⁻¹) is 13.99 g·mol⁻¹ lighter than the 2‑ethoxyphenyl analogue (MW = 396.50 g·mol⁻¹) . While the absolute difference is modest, it results in an improved ligand efficiency index (LE ≈ 0.32 vs. 0.30, assuming equivalent pIC₅₀), which is a critical parameter in fragment‑based drug discovery and hit‑to‑lead optimisation.

Ligand efficiency Molecular weight Drug‑likeness

Optimal Research and Industrial Application Scenarios for 1-(2-(4-(Dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-3-(2-methoxyphenyl)urea (CAS 1171182-95-8)


In‑Vitro CCR3 Antagonism Screening and Hit‑to‑Lead Expansion

The compound serves as an essential tool for head‑to‑head comparison with other pyrrolidinyl phenylurea analogues in recombinant CCR3 binding and functional assays (e.g., calcium flux, β‑arrestin recruitment). Its 2‑methoxyphenyl motif directly mirrors the pharmacophore identified in high‑affinity antagonists [1], enabling reliable benchmarking against both previously disclosed leads and novel synthetic candidates.

ADME Profiling of 2‑Methoxyphenyl Urea Derivatives in Rodent Models

Owing to its intermediate lipophilicity (cLogP ≈ 3.4) , the compound is ideal for investigating the impact of the 2‑methoxyphenyl group on oral bioavailability, plasma protein binding, and hepatic clearance in cassette pharmacokinetic studies, particularly when compared with the more lipophilic ethoxy congener.

Molecular Docking and Structure‑Based Drug Design

The well‑defined crystal‑structure template of CCR3 (or closely related chemokine receptors) allows computational chemists to employ this compound as an energetically light surrogates for virtual screening. The dimethylamino‑phenyl‑pyrrolidine moiety provides key contacts that can be probed via alanine scanning or free‑energy perturbation (FEP) calculations.

Development of Radiolabelled Probes for CCR3 Occupancy Studies

The compound's synthetic tractability and the presence of the 2‑methoxyphenyl ring—a site amenable to tritium or carbon‑11 labelling—make it a candidate precursor for the preparation of radioligands aimed at quantifying CCR3 receptor occupancy in ex‑vivo autoradiography or positron emission tomography (PET).

Quote Request

Request a Quote for 1-(2-(4-(Dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-3-(2-methoxyphenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.